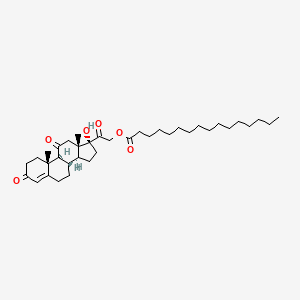
1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide is a complex organic compound that features a combination of aromatic rings, azo groups, and sulfonamide functionalities. Compounds with such structures are often used in various industrial and scientific applications, including dyes, pigments, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-N-(2-tolyl)-3-naphthamide under controlled pH conditions to form the azo compound.
Sulfonamide Formation: Finally, the N-methylsulfamoyl group is introduced through a sulfonamide formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times would be crucial for efficient production.
化学反応の分析
Types of Reactions
1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active metabolites that interact with biological molecules, leading to various effects. The sulfonamide group may also play a role in its biological activity by mimicking natural substrates of enzymes.
類似化合物との比較
Similar Compounds
- 1-(2,5-Dichloro-4-sulfamoylphenylazo)-2-hydroxy-3-naphthamide
- 1-(2,5-Dichloro-4-(N-ethylsulfamoyl)phenylazo)-2-hydroxy-3-naphthamide
Uniqueness
1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the N-methylsulfamoyl group differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.
特性
CAS番号 |
85776-13-2 |
|---|---|
分子式 |
C25H20Cl2N4O4S |
分子量 |
543.4 g/mol |
IUPAC名 |
4-[[2,5-dichloro-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20Cl2N4O4S/c1-14-7-3-6-10-20(14)29-25(33)17-11-15-8-4-5-9-16(15)23(24(17)32)31-30-21-12-19(27)22(13-18(21)26)36(34,35)28-2/h3-13,28,32H,1-2H3,(H,29,33) |
InChIキー |
YCYYIMYGRULBKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4Cl)S(=O)(=O)NC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
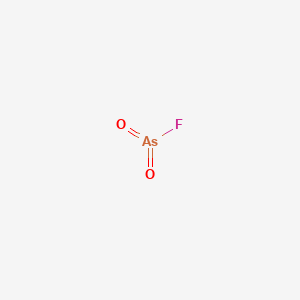

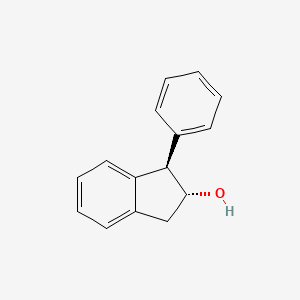

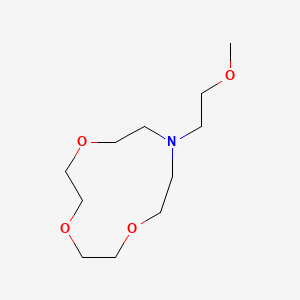

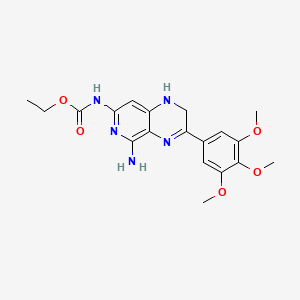
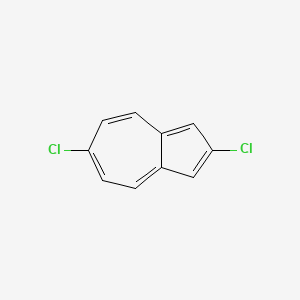
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
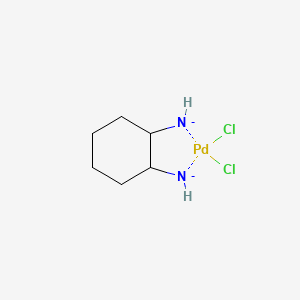
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)
